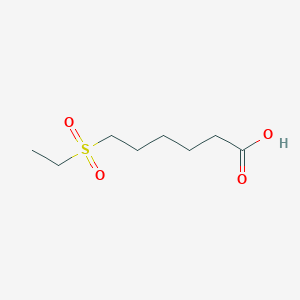![molecular formula C10H12N2O2 B1531319 3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098070-33-6](/img/structure/B1531319.png)
3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
Descripción general
Descripción
3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid is an organic compound used for chemical probe synthesis . This trifunctional building block contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .
Molecular Structure Analysis
The empirical formula of the compound is C8H10N2O2 . It contains a 3-(But-3-yn-1-yl)-3H-diazirin-3-yl group and a propanoic acid group .Chemical Reactions Analysis
The compound can undergo UV light-induced covalent modification when appended to a ligand or pharmacophore through its acid linker . This allows for potential downstream applications via the alkyne tag .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 166.18 . The storage temperature is recommended to be -20°C .Aplicaciones Científicas De Investigación
Click Chemistry Applications
The alkyne group present in this compound makes it suitable for click chemistry reactions. This is a class of biocompatible chemical reactions that are widely used for bioconjugation, creating complex molecules by joining small units in a modular fashion. This has implications in drug discovery and the development of therapeutic agents .
Photo-Crosslinking Studies
The diazirine moiety allows for photo-crosslinking, a method used to study protein-protein interactions within cells. When activated by light, diazirine forms a reactive carbene that can covalently bond with nearby amino acid residues, thus capturing snapshots of molecular interactions .
Proteome Profiling
Incorporating this compound into kinase inhibitors enables cell- and tissue-based proteome profiling. This approach helps in identifying the direct and indirect targets of kinase inhibitors within the cellular context, providing insights into their mechanisms of action and potential off-target effects .
Fluorescent Labeling
The compound can be modified to include fluorescent groups, allowing it to act as a bifunctional molecule for simultaneous inhibition and labeling of proteins like FTO (fat mass and obesity-associated protein). This is particularly useful in tracking the distribution and quantity of target proteins in live cells .
Drug Design and Development
The presence of both diazirine and alkyne functionalities makes this compound a versatile synthetic intermediate in drug design. It can be used to create novel drug candidates with improved pharmacokinetic properties and to facilitate the attachment of drug molecules to carriers or targeting moieties .
Mecanismo De Acción
Target of Action
It is described as a building block that can be appended to a ligand or pharmacophore . This suggests that the specific target may vary depending on the ligand or pharmacophore to which it is attached.
Mode of Action
3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid contains a light-activated diazirine . When appended to a ligand or pharmacophore through its acid linker, this compound allows for UV light-induced covalent modification of a biological target . This suggests that the compound can form a covalent bond with its target under UV light, potentially altering the target’s function.
Action Environment
Given that its mode of action involves uv light-induced covalent modification of a target , factors such as light exposure could potentially influence its action.
Safety and Hazards
Propiedades
IUPAC Name |
3-(1-but-3-ynylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h1,7-8H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPPUIZYFSHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C=C(C=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



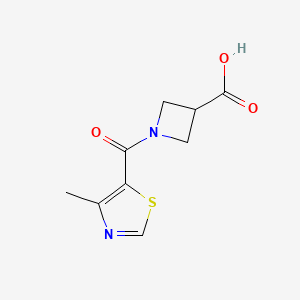
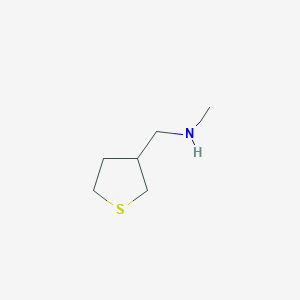

![2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1531240.png)
![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)
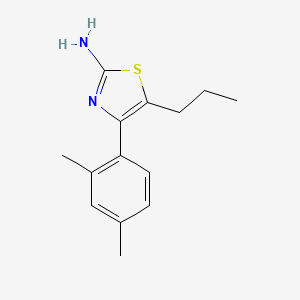

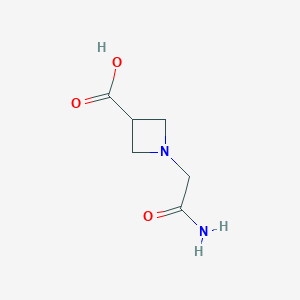
![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1531248.png)
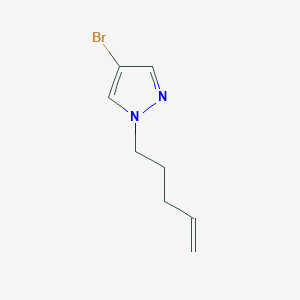
![4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline](/img/structure/B1531254.png)


